2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid
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Overview
Description
2-Norbornaneacetic acid, also known as bicyclo[2.2.1]heptane-2-acetic acid, is a bicyclic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Norbornaneacetic acid can be synthesized through several methods. One common approach involves the reaction of norbornene with acetic acid in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of the acetic acid to the norbornene ring .
Industrial Production Methods: In industrial settings, the production of 2-norbornaneacetic acid often involves the catalytic hydrogenation of norbornadiene followed by carboxylation. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Norbornaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Norbornaneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-norbornaneacetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Norbornane: A related bicyclic compound with similar structural features but lacking the acetic acid moiety.
Norbornene: Another bicyclic compound, which serves as a precursor in the synthesis of 2-norbornaneacetic acid.
Norbornadiene: A diene compound that can be hydrogenated to form norbornane derivatives.
Uniqueness: 2-Norbornaneacetic acid stands out due to its acetic acid functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7-,8?/m0/s1 |
InChI Key |
FYHBMPWRHCWNBC-WPZUCAASSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]1CC2CC(=O)O |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O |
Origin of Product |
United States |
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